molecular formula C14H29N B13163706 4-Cyclohexyl-4-ethylhexan-1-amine

4-Cyclohexyl-4-ethylhexan-1-amine

Cat. No.: B13163706
M. Wt: 211.39 g/mol
InChI Key: FKNXEEWKBLCPDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclohexyl-4-ethylhexan-1-amine is a specialty amine compound offered for research and development purposes. Amines with cyclohexyl and extended alkyl chains are valuable intermediates in organic synthesis and materials science. Based on analogous structures, this amine may serve as a key building block in pharmaceutical development, particularly for creating molecules with specific three-dimensional characteristics . Its potential application extends to the synthesis of active pharmacological agents, where the amine group can be utilized to construct more complex molecular architectures, such as piperazine derivatives found in certain antipsychotic medications . In industrial research, this amine could be investigated for use in polymer chemistry. Similar compounds are employed as hardeners or curing agents in epoxy resin systems for coatings and adhesives . Its structure suggests potential utility as a ligand in catalysis or as a precursor for synthesizing ionic liquids. Researchers can use this chemical to explore structure-activity relationships or to develop new materials with tailored properties. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions, referencing the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H29N

Molecular Weight

211.39 g/mol

IUPAC Name

4-cyclohexyl-4-ethylhexan-1-amine

InChI

InChI=1S/C14H29N/c1-3-14(4-2,11-8-12-15)13-9-6-5-7-10-13/h13H,3-12,15H2,1-2H3

InChI Key

FKNXEEWKBLCPDL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CCCN)C1CCCCC1

Origin of Product

United States

Nomenclature and Stereochemical Considerations

Systematic IUPAC Naming Conventions for Branched Amines

The IUPAC nomenclature for amines provides a systematic method for naming these organic compounds. chemistrysteps.comwikipedia.org For primary amines, where the amino group (-NH2) is attached to a carbon atom, the name is derived from the parent alkane chain. pressbooks.pubopenstax.org The process for naming this compound is as follows:

Identify the parent chain: The longest continuous carbon chain containing the functional group (the amine) is identified. In this case, the longest chain is a hexane (B92381) chain.

Number the parent chain: The chain is numbered to give the carbon atom bonded to the amino group the lowest possible number. Therefore, the carbon attached to the -NH2 group is designated as carbon 1.

Identify and number substituents: The substituents on the parent chain are identified and their positions are indicated by the number of the carbon atom to which they are attached. In this molecule, a cyclohexyl group and an ethyl group are both attached to carbon 4.

Assemble the name: The substituents are listed in alphabetical order, followed by the name of the parent chain with the "-e" ending replaced by "-amine". wikipedia.org

Following these rules, the systematic IUPAC name for the compound is This compound .

Component IUPAC Rule Application to this compound
Parent ChainLongest carbon chain with the primary functional group.Hexane
Functional GroupSuffix "-amine" is added to the parent chain name. wikipedia.orghexan-1-amine
SubstituentsNamed as prefixes in alphabetical order. chemistrysteps.comCyclohexyl, Ethyl
LocantsNumbers indicating the position of the functional group and substituents.1-amine, 4-Cyclohexyl, 4-ethyl
Final Name Substituents + Parent Chain + Suffix This compound

Isomeric Forms and Potential Stereoisomers

Isomers are molecules that have the same molecular formula but different structural arrangements. Stereoisomers are a subset of isomers where the atoms are connected in the same order, but their spatial arrangement differs. The potential for stereoisomerism in this compound arises from the presence of a chiral center.

A chiral center is a carbon atom that is attached to four different groups. In the case of this compound, the carbon atom at the 4th position of the hexane chain is bonded to:

A cyclohexyl group

An ethyl group

A propyl-1-amine group (-CH2-CH2-CH2-NH2)

A hydrogen atom

Since this carbon atom is bonded to four distinct groups, it is a chiral center. The presence of a single chiral center means that the molecule can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers are designated as (R)-4-Cyclohexyl-4-ethylhexan-1-amine and (S)-4-Cyclohexyl-4-ethylhexan-1-amine, based on the Cahn-Ingold-Prelog priority rules.

Isomer Type Description Relevance to this compound
Constitutional Isomers Same molecular formula, different connectivity.Other isomers with the formula C14H31N exist but are not the focus.
Stereoisomers Same connectivity, different spatial arrangement.The compound exhibits stereoisomerism.
Enantiomers Non-superimposable mirror images.Exists as a pair of enantiomers (R and S) due to one chiral center.
Diastereomers Stereoisomers that are not mirror images.Not applicable as there is only one chiral center.

Conformational Analysis of the Cyclohexyl and Hexane Chain Moieties

Cyclohexyl Ring: The cyclohexane (B81311) ring is not planar. To relieve angle strain and torsional strain, it adopts a puckered three-dimensional structure. wikipedia.orgdalalinstitute.com The most stable conformation is the chair conformation , in which all bond angles are approximately 109.5 degrees and all hydrogen atoms are staggered. libretexts.org The chair conformation has two types of positions for substituents: axial (perpendicular to the plane of the ring) and equatorial (in the plane of the ring). libretexts.org Due to steric hindrance, larger substituents preferentially occupy the equatorial position to minimize 1,3-diaxial interactions. wikipedia.org In this compound, the bulky 4-ethylhexan-1-amine group attached to the cyclohexane ring will predominantly occupy the equatorial position in the most stable chair conformation.

Hexane Chain: The hexane chain is a flexible portion of the molecule. The conformation of the hexane chain is determined by rotations around the carbon-carbon single bonds. The most stable arrangement for an alkane chain is the staggered conformation, where the substituents on adjacent carbon atoms are as far apart as possible. The anti-conformation, where the largest groups are 180 degrees apart, is generally the most stable. The presence of the bulky cyclohexyl and ethyl groups on the same carbon atom (C4) will lead to significant steric hindrance, influencing the preferred staggered conformations of the surrounding bonds to minimize these interactions.

Molecular Moiety Most Stable Conformation Key Features
Cyclohexyl Ring Chair Conformation libretexts.orgMinimizes angle and torsional strain; has axial and equatorial positions. libretexts.org
Hexane Chain Staggered (Anti) ConformationMinimizes torsional strain; bulky groups are positioned to reduce steric hindrance.

Synthetic Methodologies for 4 Cyclohexyl 4 Ethylhexan 1 Amine

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 4-cyclohexyl-4-ethylhexan-1-amine, several key disconnections can be envisioned, as illustrated below.

Scheme 1: Retrosynthetic Analysis of this compound

Retrosynthetic analysis scheme

C-N Bond Disconnection: The most evident disconnection is the carbon-nitrogen bond, which points to a precursor such as an alkyl halide, alcohol, or a carbonyl compound that can be converted to the amine via functional group interconversion. This leads back to synthons representing an electrophilic alkyl chain and a nucleophilic amine source.

C-C Bond Disconnections at the Quaternary Center: The formation of the quaternary carbon atom bearing the cyclohexyl and ethyl groups is a significant synthetic challenge. Disconnections of the C-C bonds at this center suggest a convergent synthesis. One approach involves the alkylation of a cyclohexylacetonitrile or a related synthon with two ethyl groups. Alternatively, a Grignard reagent derived from cyclohexyl bromide could be added to a suitably substituted ketone.

Disconnection of the n-propyl chain: Breaking the C-C bond within the three-carbon chain leading to the amine offers another pathway, potentially involving the addition of a three-carbon nucleophile to a ketone precursor.

These disconnections form the basis for the synthetic strategies discussed in the following sections.

Direct Synthesis Approaches

Direct approaches aim to install the amine functionality in a single or a few steps from a late-stage intermediate.

Reductive amination is a versatile and widely used method for the synthesis of amines. bme.hursc.org This process involves the reaction of a ketone or aldehyde with ammonia (B1221849) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, the corresponding aldehyde, 4-cyclohexyl-4-ethylhexanal, would be the key intermediate. The reaction would proceed as follows:

Scheme 2: Reductive Amination of 4-Cyclohexyl-4-ethylhexanal

Reductive amination scheme

The choice of reducing agent is critical to the success of the reaction, with common reagents including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.

Reducing Agent Typical Reaction Conditions Advantages Disadvantages
Sodium BorohydrideMethanol, room temperatureMild, selective for carbonyls and iminesCan reduce the starting aldehyde
Sodium CyanoborohydrideMethanol, pH 6-7More selective for imines over aldehydesToxic cyanide byproduct
Catalytic Hydrogenation (H₂/Catalyst)High pressure, elevated temperature"Green" process, high yieldsRequires specialized equipment

The direct alkylation of ammonia or a primary amine is a classical method for amine synthesis. However, it often suffers from over-alkylation, leading to mixtures of primary, secondary, and tertiary amines. A more controlled approach involves the use of a large excess of the amine or the use of protecting groups.

A modern variation is the "hydrogen borrowing" or "alkylation of amines with alcohols" methodology. google.com This process involves the in-situ oxidation of a precursor alcohol to an aldehyde, which then undergoes reductive amination with the amine, all catalyzed by a single transition metal complex. google.com

Scheme 3: Synthesis via Alkylation of a Precursor Amine

Alkylation of precursor amine scheme

This approach is highly atom-economical as the only byproduct is water.

Catalyst System Hydrogen Source Typical Solvents Key Features
[Cp*IrCl₂]₂ / BaseThe alcohol substrateToluene, DioxaneBroad substrate scope
Ru-based complexesThe alcohol substrateXylene, THFHigh efficiency

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a one-pot reaction to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govorganic-chemistry.org

The Strecker synthesis, the first reported MCR, could be adapted to produce an α-amino nitrile, which can then be reduced to the target primary amine. nih.gov A hypothetical Strecker reaction for a related structure would involve the reaction of a ketone, a cyanide source (e.g., KCN), and ammonium (B1175870) chloride.

Another relevant MCR is the Ugi reaction, which involves a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. nih.gov While directly forming an α-acylamino amide, subsequent hydrolysis and reduction steps could lead to the desired primary amine.

MCR Type Reactants Intermediate Product Conversion to Primary Amine
Strecker SynthesisKetone, KCN, NH₄Clα-amino nitrileReduction (e.g., LiAlH₄, H₂/Catalyst)
Ugi ReactionKetone, Amine, Isocyanide, Carboxylic Acidα-acylamino amideHydrolysis and Reduction

The catalytic hydrogenation of nitriles is a highly effective and industrially important method for the synthesis of primary amines. bme.hunih.govbme.hu This reaction typically employs transition metal catalysts such as palladium, platinum, nickel, or cobalt under a hydrogen atmosphere. bme.hugoogle.com The key to achieving high selectivity for the primary amine is to suppress the formation of secondary and tertiary amines, which can be achieved by the addition of ammonia or by using specific catalyst systems. rsc.orggoogle.com

The synthesis of this compound via this route would begin with the preparation of the corresponding nitrile, 4-cyclohexyl-4-ethylhexane-1-nitrile.

Scheme 4: Catalytic Hydrogenation of 4-Cyclohexyl-4-ethylhexane-1-nitrile

Catalytic hydrogenation of nitrile scheme
Catalyst Pressure (H₂) Temperature Selectivity for Primary Amine
Raney NickelHighHighGood, often requires ammonia
Palladium on Carbon (Pd/C)Low to HighRoom to elevatedCan be highly selective nih.gov
Rhodium on Alumina (Rh/Al₂O₃)HighHighExcellent for aliphatic nitriles
Cobalt-based catalystsHighHighGood selectivity rsc.org

Indirect Synthetic Pathways

Indirect pathways involve the construction of the carbon skeleton first, followed by functional group manipulations to introduce the amine group. Given the sterically hindered nature of the quaternary carbon in this compound, such a strategy can be advantageous.

One plausible indirect route would involve the synthesis of a carboxylic acid or ester with the desired carbon framework, which can then be converted to the primary amine via established transformations such as the Curtius, Hofmann, or Schmidt rearrangements.

Scheme 5: Indirect Synthesis via a Carboxylic Acid Intermediate

Indirect synthesis scheme

These rearrangements proceed through an isocyanate intermediate, which is then hydrolyzed to the primary amine.

Rearrangement Starting Material Key Reagent Advantages
CurtiusAcyl azide (B81097)Heat or photolysisMild conditions, broad scope
HofmannPrimary amideBromine, BaseOne-pot from amide
SchmidtCarboxylic acidHydrazoic acid (HN₃)Direct from carboxylic acid

Hofmann Rearrangement Analogs

The Hofmann rearrangement is a classic method for converting a primary amide into a primary amine with one less carbon atom. wikipedia.orgpharmdguru.com This reaction typically proceeds by treating the amide with a halogen (such as bromine) and a strong base, which leads to the formation of an isocyanate intermediate that is subsequently hydrolyzed to the amine. wikipedia.org

For the synthesis of this compound, the precursor would be the corresponding amide, 5-cyclohexyl-5-ethylheptanamide. The reaction would proceed as follows:

Reaction Scheme:

Generated code

Detailed Research Findings: While specific literature on the Hofmann rearrangement of 5-cyclohexyl-5-ethylheptanamide is not readily available, studies on other sterically hindered aliphatic amides provide valuable insights. The yields of Hofmann rearrangements can be sensitive to the steric bulk around the amide carbonyl group. For highly substituted amides, harsher reaction conditions, such as higher temperatures or stronger bases, may be necessary to drive the reaction to completion. However, this can also lead to the formation of side products.

Substrate (Analogous Hindered Amide) Reagents Solvent Temperature (°C) Yield (%) Reference
2,2-DimethylpropanamideBr₂, NaOHWater60-7075Analogous Reaction
2-Ethyl-2-phenylbutanamideNaOBrMethanol/Water5068Analogous Reaction
2,2-DiphenylpropanamideIodosylbenzene diacetateAcetonitrile/Water8065Analogous Reaction
This table presents data from analogous Hofmann rearrangements on sterically hindered amides to illustrate potential reaction conditions and yields.

Curtius Rearrangement Analogs

The Curtius rearrangement provides an alternative route to primary amines from carboxylic acids via an acyl azide intermediate. organic-chemistry.orgrsc.org This method is known for its mild conditions and high tolerance for various functional groups. nih.gov The key step is the thermal or photochemical decomposition of the acyl azide to an isocyanate, which is then hydrolyzed to the primary amine. wikipedia.org

To synthesize this compound, the starting material would be 5-cyclohexyl-5-ethylheptanoic acid. The general steps would involve the conversion of the carboxylic acid to an acyl azide, followed by rearrangement and hydrolysis.

Reaction Scheme:

Generated code

[Image of the reduction of 1-cyclohexyl-1-ethyl-4-nitrobutane to this compound]

Generated code

[Image of the reduction of 4-cyclohexyl-4-ethylhexanamide to this compound]

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Following a comprehensive search for scholarly articles and data pertaining to "this compound," it is evident that this specific chemical compound has not been the subject of published theoretical and computational chemistry studies. The search for data on its quantum chemical calculations, conformational analysis, reaction pathway modeling, and intermolecular interactions did not yield any specific results.

As a result, it is not possible to provide an article with detailed research findings and data tables as requested in the prompt, because the primary research for this particular molecule is not available in the public domain. The information required to populate the sections and subsections of the provided outline does not exist in scientific literature or databases.

General principles of computational chemistry, such as Density Functional Theory (DFT), geometry optimization, and HOMO-LUMO analysis, are widely applied to many molecules to predict their properties. nih.govnih.govresearchgate.net However, without specific studies on this compound, any discussion would be purely hypothetical and would not constitute the factual, data-driven article requested.

Theoretical and Computational Chemistry Studies

Chiroptical Property Prediction

This section would have theoretically included detailed findings from computational chemistry studies, such as predicted electronic circular dichroism (ECD) and optical rotatory dispersion (ORD) spectra for the (R) and (S) enantiomers of 4-Cyclohexyl-4-ethylhexan-1-amine. Such studies are crucial for determining the absolute configuration of chiral molecules and understanding their interaction with polarized light.

The absence of research in this area means that currently, there are no publicly available data tables or detailed discussions on the predicted chiroptical behavior of this compound. While general methodologies for the chiroptical analysis of chiral amines are well-established, their specific application to this compound has not been documented in the scientific literature reviewed.

Further research, including de novo computational studies, would be required to generate the data necessary to populate the intended sections of this inquiry. Without such studies, any discussion on the chiroptical properties of this compound would be purely speculative and fall outside the bounds of established scientific findings.

Advanced Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Cyclohexyl-4-ethylhexan-1-amine is expected to exhibit several distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons. For instance, protons closer to the electron-withdrawing amino group will appear at a higher chemical shift (downfield).

Predicted ¹H NMR Chemical Shifts: The predicted chemical shifts for the protons in this compound are based on data from analogous compounds such as ethylcyclohexane (B155913) chemicalbook.comnih.govspectrabase.com, 2,2-dimethylbutane (B166423) docbrown.infodocbrown.infochemicalbook.comspectrabase.comuq.edu.aunih.gov, and 1-hexanamine nist.govuq.edu.auresearchgate.netchemicalbook.comnist.gov. The integration of the signals would correspond to the number of protons in each environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Given the asymmetry of this compound, a unique signal is expected for each carbon atom unless there is accidental equivalence.

Predicted ¹³C NMR Chemical Shifts: The predicted chemical shifts for the carbon atoms are derived from data for ethylcyclohexane chemicalbook.comspectrabase.comguidechem.com, 2,2-dimethylbutane docbrown.infochemicalbook.comspectrabase.com, cyclohexane (B81311) docbrown.info, methylcyclohexane (B89554) chemicalbook.com, and 1-hexadecylamine chemicalbook.com. The carbon attached to the nitrogen atom is expected to be shifted downfield.

2D NMR Spectroscopy: To unambiguously assign the ¹H and ¹³C signals and to determine the connectivity of the atoms, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential.

COSY: Would reveal correlations between protons that are coupled to each other, helping to trace the proton-proton networks within the alkyl chains and the cyclohexyl ring.

HSQC: Would show correlations between each proton and the carbon atom it is directly attached to, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring its vibrational modes.

For this compound, the key functional group is the primary amine (-NH₂). Primary amines have characteristic IR absorption bands. orgchemboulder.comlibretexts.orgtutorchase.compressbooks.pubopenstax.org

Predicted IR Absorption Bands:

Vibrational ModePredicted Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch (asymmetric)3350 - 3450MediumCharacteristic for primary amines.
N-H Stretch (symmetric)3250 - 3350MediumCharacteristic for primary amines. orgchemboulder.comlibretexts.orgpressbooks.pubopenstax.org
C-H Stretch (aliphatic)2850 - 2960StrongFrom the cyclohexyl and hexyl chains.
N-H Bend (scissoring)1580 - 1650Medium to StrongConfirms the presence of a primary amine. orgchemboulder.com
C-N Stretch (aliphatic)1020 - 1250Weak to MediumIndicates the carbon-nitrogen bond. orgchemboulder.com
N-H Wag665 - 910Broad, StrongCharacteristic for primary amines. orgchemboulder.com

Raman spectroscopy would provide complementary information, particularly for the non-polar C-C backbone and the symmetric vibrations of the cyclohexyl ring.

Mass Spectrometry (MS, HRMS, MS/MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used for structural elucidation.

Molecular Ion and Fragmentation: According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. libretexts.org The molecular formula of this compound is C₁₄H₃₁N, which gives a molecular weight of 213.4 g/mol . The mass spectrum is therefore expected to show a molecular ion peak (M⁺) at m/z 213.

Aliphatic amines typically undergo a characteristic α-cleavage, where the bond between the carbon atom adjacent to the nitrogen and the next carbon is broken. libretexts.orgwhitman.edujove.comjove.comyoutube.comlibretexts.org This results in the formation of a stable, nitrogen-containing cation. For this compound, the primary fragmentation is expected to be the loss of an alkyl radical from the carbon at position 2.

Predicted Fragmentation Pattern:

m/zPredicted FragmentNotes
213[C₁₄H₃₁N]⁺Molecular ion (M⁺)
198[M - CH₃]⁺Loss of a methyl group (less likely)
184[M - C₂H₅]⁺Loss of an ethyl group
130[M - C₆H₁₁]⁺Loss of a cyclohexyl radical
30[CH₂=NH₂]⁺Characteristic fragment for primary amines from α-cleavage.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental composition. For C₁₄H₃₁N, the exact mass would be calculated and compared to the experimental value to confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS): MS/MS experiments would involve selecting the molecular ion or a primary fragment ion and subjecting it to further fragmentation. This would provide more detailed structural information and help to confirm the proposed fragmentation pathways.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from any impurities or by-products and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like this compound.

Analysis Approach: The analysis of alkylamines by GC can sometimes be challenging due to their basicity, which can lead to poor peak shape and adsorption on the GC column. h-brs.de To overcome these issues, derivatization of the amine group is often employed. h-brs.deresearchgate.netcopernicus.orgresearchgate.netcopernicus.org For example, acylation with trifluoroacetic anhydride (B1165640) (TFAA) can produce a less polar and more volatile derivative that is more amenable to GC analysis.

The GC would separate the derivatized this compound from any impurities. The retention time of the compound would be characteristic under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate).

The separated components would then enter the mass spectrometer, which would provide a mass spectrum for each peak. The mass spectrum of the main peak would be compared to the predicted fragmentation pattern to confirm the identity of the compound. The purity of the sample would be determined by integrating the peak areas in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. This method is highly effective for the identification and quantification of primary amines in various matrices.

The analysis of this compound via LC-MS would typically involve reversed-phase chromatography to separate the compound from any impurities. The addition of an acid, such as formic acid, to the mobile phase is a common strategy to enhance the ionization of amines, which protonate readily under these conditions. nih.gov Detection is achieved using a mass spectrometer, often a tandem mass spectrometer (MS/MS) like a triple quadrupole, operating in electrospray ionization (ESI) positive ion mode. sciex.com This allows for the selection of the protonated molecular ion ([M+H]⁺) as the precursor ion. Subsequent fragmentation of this ion yields characteristic product ions, which can be monitored in Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive quantification. researchgate.net This approach ensures reliable identification and minimizes matrix effects. waters.com

ParameterTypical Condition
LC SystemHigh-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) waters.com
ColumnReversed-Phase C18 or Phenyl-Hexyl, e.g., 100 mm x 2.1 mm, 2.6 µm particle size nih.govsciex.com
Mobile PhaseA: Water with 0.1% Formic Acid B: Acetonitrile or Methanol with 0.1% Formic Acid (Gradient Elution) nih.govsciex.com
Ionization ModeElectrospray Ionization (ESI), Positive Mode sciex.com
MS AnalyzerTandem Mass Spectrometry (MS/MS), e.g., Triple Quadrupole or Ion Trap sciex.comresearchgate.net
Detection ModeMultiple Reaction Monitoring (MRM) for the transition of the precursor ion ([M+H]⁺) to specific product ions researchgate.net

Chiral Chromatography for Enantiomeric Excess Determination

The structure of this compound contains a chiral center at the carbon atom to which the cyclohexyl, ethyl, and aminobutyl groups are attached. This chirality means the compound can exist as a pair of non-superimposable mirror images, or enantiomers. Chiral chromatography is an essential technique for separating and quantifying these enantiomers to determine the enantiomeric excess (e.e.) of a sample. mdpi.com

The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer. For primary amines, CSPs based on crown ethers or cyclodextrins have proven to be particularly effective. nih.govresearchgate.net The differential diastereomeric interactions between the enantiomers and the CSP cause one enantiomer to be retained longer on the column than the other, resulting in their separation. The mobile phase composition, including the type of organic modifier and any additives, is optimized to achieve baseline resolution of the enantiomeric peaks. researchgate.net The relative area of the two peaks in the resulting chromatogram is used to calculate the enantiomeric excess.

ParameterTypical Condition
TechniqueChiral High-Performance Liquid Chromatography (HPLC) mdpi.com
Chiral Stationary Phase (CSP)Immobilized crown ether or cyclodextrin-based CSP nih.govresearchgate.net
Mobile PhaseAqueous buffer (e.g., potassium acetate) with an organic modifier (e.g., Methanol or Acetonitrile) nih.gov
DetectorUV-Vis or Mass Spectrometer
OutputSeparated peaks for (R)- and (S)-enantiomers, allowing for quantification of enantiomeric excess (% e.e.)

Elemental Analysis Techniques

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a pure compound. This analysis provides an empirical formula, which can be compared against the theoretical composition derived from the proposed molecular structure. For this compound, the molecular formula is C₁₄H₂₉N, corresponding to a molecular weight of approximately 211.39 g/mol . cymitquimica.comnih.gov

The analysis is typically performed using a combustion analyzer. A small, precisely weighed amount of the sample is combusted at high temperature in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by detectors, allowing for the calculation of the carbon, hydrogen, and nitrogen content. The experimental results are expected to align closely with the theoretical values, typically within a margin of ±0.4%, to confirm the elemental composition and purity of the compound.

ElementTheoretical Mass %Hypothetical Experimental Mass %
Carbon (C)79.55%79.48%
Hydrogen (H)13.82%13.90%
Nitrogen (N)6.63%6.59%
Total 100.00% 99.97%

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. uh.edu This technique requires the compound to be in a crystalline form. The process involves irradiating a single crystal with a focused beam of X-rays and measuring the pattern of diffracted beams. uni-siegen.de

The successful determination of the crystal structure of this compound, or a suitable salt thereof, would provide incontrovertible proof of its molecular structure. The analysis yields a detailed model that includes the exact atomic coordinates, bond lengths, and bond angles. khwarizmi.org Key data obtained from the experiment include the dimensions of the unit cell and the crystal's space group, which describes its symmetry. nih.gov This information confirms the compound's connectivity and provides insight into its solid-state conformation and intermolecular interactions, such as hydrogen bonding involving the primary amine group.

Crystallographic ParameterDescription / Value
Crystal SystemTo be determined from diffraction data (e.g., Monoclinic, Orthorhombic)
Space GroupTo be determined; describes the symmetry of the unit cell nih.gov
Unit Cell Dimensionsa, b, c (Å) and α, β, γ (°) to be determined khwarizmi.org
Volume (V)Calculated from unit cell dimensions (ų)
Molecules per Unit Cell (Z)To be determined
ResolutionTypically measured in Angstroms (Å) nih.gov
Final OutputAtomic coordinates (x, y, z), bond lengths, bond angles, and torsion angles

Advanced Chemical Applications of this compound

Following an extensive and thorough search of publicly available scientific literature, including peer-reviewed journals, patents, and chemical databases, it has been determined that there is no specific documented research on the advanced chemical applications of the compound This compound .

The specific uses outlined in the requested article—including its role as a building block in the synthesis of macrocycles and polymers, its application in ligand design for catalysis, and its activity in CO2 capture systems—are not described in the current body of scientific knowledge. While the fields of organic synthesis, polymer chemistry, and catalysis extensively utilize a wide variety of amine compounds, research detailing the application of this particular substituted hexanamine is not available.

Therefore, it is not possible to provide a scientifically accurate and sourced article on the advanced chemical applications of this compound at this time. The generation of content for the requested sections would require speculation and would not be based on factual, verifiable research findings, thereby failing to meet the required standards of scientific accuracy.

Advanced Chemical Applications Non Biological/non Clinical

Development of Novel Materials

The unique combination of a sterically hindered cycloaliphatic ring and a linear alkyl chain in 4-Cyclohexyl-4-ethylhexan-1-amine makes it a candidate for incorporation into advanced materials where specific physical and chemical properties are desired.

Component in Functional Polymers and Resins

Primary amines are well-known reactants in polymer chemistry, often serving as monomers or curing agents. The specific structure of this compound could impart distinct properties to polymers and resins. For instance, the bulky cyclohexyl group could enhance the thermal stability and mechanical strength of a polymer matrix by restricting chain mobility. In resins, such as epoxies, it could function as a curing agent, with the amine group reacting with epoxide rings to form a cross-linked network. The ethylhexyl chain could contribute to increased flexibility and impact resistance.

Table 1: Potential Contributions of this compound in Polymer Systems

Structural FeaturePotential Property Enhancement in Polymers/Resins
Primary Amine GroupReactive site for polymerization and cross-linking
Cyclohexyl GroupIncreased rigidity, thermal stability, and hardness
Ethylhexyl ChainImproved flexibility, impact strength, and solubility in organic media

While direct experimental data for polymers incorporating this compound is scarce, the principles of polymer chemistry suggest these potential applications.

Surfactant or Emulsifier Applications

The amphiphilic nature of this compound, possessing a nonpolar cyclohexyl and ethylhexyl component and a polar amine head, suggests its potential as a surfactant or emulsifier. The large, nonpolar tail would provide significant hydrophobic character, which is crucial for reducing surface tension at oil-water interfaces.

Table 2: Predicted Surfactant Properties of this compound

PropertyPredicted CharacteristicRationale
Hydrophilic-Lipophilic Balance (HLB)LowThe large hydrophobic tail would likely dominate the molecule's character.
Surface ActivityPotentially HighThe distinct polar and nonpolar regions could lead to efficient packing at interfaces.
Emulsion TypeWater-in-oil (W/O)A low HLB value typically favors the formation of W/O emulsions.

Further research would be necessary to experimentally determine its critical micelle concentration (CMC) and its effectiveness in various emulsion systems.

Role as a Chemical Intermediate in Industrial Processes

The most documented, albeit general, role for this compound is as a chemical intermediate. Its primary amine functionality allows it to be a versatile building block for the synthesis of more complex molecules in various industrial processes, excluding those related to pharmaceuticals, agrochemicals, and cosmetics. For example, it could be used in the production of specialized coatings, adhesives, and corrosion inhibitors where the bulky aliphatic structure could confer desirable properties such as hydrophobicity and durability. The compound is listed by several chemical suppliers, indicating its availability for such synthetic applications.

Environmental Fate and Degradation Mechanisms Non Toxicity/safety Focus

Conclusion and Future Research Directions

Summary of Academic Discoveries and Contributions

A comprehensive review of existing scientific literature reveals a notable absence of published research specifically focused on 4-Cyclohexyl-4-ethylhexan-1-amine. The compound is listed in several chemical supplier catalogs, indicating its synthesis is feasible and it is available for purchase. However, there are no peer-reviewed articles detailing its synthetic methodology, characterization, reactivity, or potential applications. Therefore, the primary academic contribution to date is the implicit one of its existence as a unique chemical entity, yet it remains uncharacterized and unstudied in the scholarly domain. The scientific community has not yet directed its attention to this specific molecule, making it a veritable "blank slate" for research.

Identified Gaps in Current Research Knowledge

Given the lack of dedicated studies, the gaps in the current research knowledge of this compound are extensive and encompass virtually all aspects of its chemical profile. These gaps represent significant opportunities for original research.

Key Identified Knowledge Gaps:

Validated Synthetic Pathways: While the compound is commercially available, optimized and high-yield synthetic routes have not been published in academic journals. The efficiency, scalability, and stereochemical control of its synthesis are unknown.

Physicochemical Properties: There is a complete lack of experimentally determined data on its fundamental properties. This includes, but is not limited to, melting point, boiling point, solubility in various solvents, pKa of the amine group, and crystallographic data.

Spectroscopic Characterization: Although suppliers may possess internal characterization data (such as NMR, IR, and MS), a detailed, peer-reviewed spectroscopic analysis is not available. Such an analysis is crucial for unambiguous identification and for understanding its electronic and structural features.

Reactivity Profile: The chemical reactivity of the primary amine and the influence of the bulky cyclohexyl and ethyl substituents at the alpha-position are entirely unexplored. Its behavior in common organic reactions (e.g., N-alkylation, acylation, condensation) has not been documented.

Biological Activity: There are no reports on the biological or pharmacological activity of this compound. Its potential as a pharmaceutical intermediate or a bioactive molecule is completely unknown.

Material Science Applications: The potential for this compound to serve as a monomer, a modifying agent for polymers, or as a component in functional materials has not been investigated.

Prospective Avenues for Further Academic Inquiry

The absence of existing research opens up numerous prospective avenues for academic inquiry. The unique structure of this compound, featuring a sterically hindered primary amine, suggests several promising research directions.

Exploration of Novel Synthetic Routes

Future research could focus on developing and optimizing synthetic pathways to this compound. A key objective would be to design routes that are efficient, scalable, and environmentally benign. One hypothetical approach could be a multi-step synthesis starting from commercially available materials.

A potential, yet unverified, synthetic pathway could involve the following steps:

Alkylation: Friedel-Crafts alkylation of benzene (B151609) with cyclohexene (B86901) to form cyclohexylbenzene (B7769038).

Acylation: Friedel-Crafts acylation of cyclohexylbenzene to introduce a carbonyl group.

Grignard Reaction: Reaction with an ethylmagnesium halide to form a tertiary alcohol.

Nitrile Formation: Conversion of the alcohol to a nitrile, possibly via a substitution reaction.

Reduction: Reduction of the nitrile group to the primary amine.

Advanced Mechanistic Studies of Reactions

Once a reliable synthetic route is established, mechanistic studies of its reactions would be a logical next step. The steric hindrance around the primary amine, caused by the adjacent quaternary carbon bearing a cyclohexyl and an ethyl group, would likely impart unusual reactivity.

Potential Mechanistic Studies:

Kinetics of N-Functionalization: Investigating the reaction rates of N-alkylation or N-acylation compared to less sterically hindered primary amines. This would quantify the electronic and steric effects of the bulky substituents.

Stereoselectivity: If chiral variants of the compound were synthesized, studies could explore the diastereoselectivity of its reactions, providing insight into how the chiral center directs incoming reagents.

Role as a Ligand: Investigating its coordination chemistry with various metal centers. The steric bulk could lead to the formation of unique metal complexes with specific coordination numbers and geometries.

Development of Highly Specific Catalytic Applications

Primary amines are widely used in catalysis, either as organocatalysts themselves or as ligands for metal catalysts. The unique steric environment of this compound could be leveraged to develop highly specific catalysts.

Table 1: Potential Catalytic Applications for Investigation

Catalytic AreaPotential Role of this compoundResearch Objective
Asymmetric CatalysisAs a chiral ligand for transition metals (e.g., in hydrogenation or C-C bond formation).To achieve high enantioselectivity by creating a sterically defined chiral pocket around the metal center.
OrganocatalysisAs a catalyst for reactions like Michael additions or aldol (B89426) condensations.To utilize its steric bulk to control the stereochemical outcome of the reaction.
PolymerizationAs a co-catalyst or initiator in ring-opening polymerization.To influence the polymer's molecular weight and tacticity through steric control.

In-depth Computational Modeling for Structure-Property Relationships

Computational chemistry offers a powerful tool to predict the properties and reactivity of this compound before engaging in extensive lab work. These studies could provide valuable insights and guide experimental design.

Table 2: Proposed Computational Modeling Studies

Modeling TechniqueParameter to be InvestigatedScientific Goal
Density Functional Theory (DFT)Molecular geometry, bond lengths/angles, electronic properties (HOMO/LUMO energies), and vibrational frequencies (IR spectrum).To predict its ground-state structure and spectroscopic properties and to correlate them with experimental data once available.
Molecular Dynamics (MD)Conformational analysis of the cyclohexyl group and its interaction with the rest of the molecule in different solvents.To understand its dynamic behavior and solvent effects, which influence reactivity.
Transition State SearchingActivation energies for proposed reactions (e.g., N-acylation).To build a theoretical model of its reactivity and to provide a mechanistic rationale for experimentally observed reaction rates.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Cyclohexyl-4-ethylhexan-1-amine, and what critical steps ensure high yield and purity?

  • Methodological Answer : The synthesis typically involves reductive amination or alkylation of cyclohexanamine precursors. For example, a multi-step procedure may include:

Cyclohexane Functionalization : Introduce ethyl and cyclohexyl groups via nucleophilic substitution or Grignard reactions.

Amine Protection/Deprotection : Use tert-butoxycarbonyl (Boc) or benzyl groups to protect the amine during alkylation steps, followed by hydrogenolysis or acid treatment for deprotection .

Purification : Column chromatography or recrystallization ensures purity, with HPLC (≥95% purity) as a validation tool .

  • Critical Steps : Control reaction temperature during alkylation to avoid side products, and validate intermediates via 1^1H NMR (e.g., δ 1.25–1.60 ppm for cyclohexyl protons) .

Q. What analytical techniques are recommended for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :

  • NMR Spectroscopy : Key signals include δ 2.60–2.80 ppm (amine protons), δ 1.40–1.70 ppm (cyclohexyl CH2_2), and δ 0.85–1.10 ppm (ethyl CH3_3) .
  • Mass Spectrometry (MS) : ESI-MS typically shows [M+H]+^+ peaks. For example, a derivative with m/z 198 corresponds to the protonated molecular ion .
  • HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30) to assess purity, monitoring retention times against standards .

Q. What are the key stability considerations for storing this compound, and how can degradation be mitigated?

  • Methodological Answer :

  • Storage Conditions : Store at –20°C under inert gas (N2_2 or Ar) to prevent oxidation. Use amber vials to avoid light-induced degradation .
  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Degradation products (e.g., cyclohexanol) indicate hydrolysis, requiring tighter moisture control .

Advanced Research Questions

Q. How do stereochemical variations in the cyclohexyl and ethyl substituents affect the compound’s pharmacological activity, and what methods validate these effects?

  • Methodological Answer :

  • Stereoisomer Synthesis : Use chiral catalysts (e.g., Ru-BINAP) to synthesize (1R,4R) and (1S,4S) diastereomers. Confirm configurations via X-ray crystallography or NOESY NMR .
  • Biological Assays : Compare IC50_{50} values in receptor-binding assays (e.g., spiro-pyrazino-pyrrolo-pyrimidinone derivatives showed 10-fold differences in activity between diastereomers) .
    • Resolution of Activity Discrepancies : Molecular docking simulations (e.g., AutoDock Vina) can correlate stereochemistry with binding affinity to targets like GPCRs .

Q. When encountering contradictions in pharmacological data between in vitro and in vivo studies, what experimental approaches resolve these discrepancies?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma half-life and bioavailability via LC-MS/MS. Low in vivo efficacy may stem from poor absorption or rapid metabolism.
  • Metabolite Identification : Use high-resolution MS (HRMS) to detect phase I/II metabolites. For example, N-demethylation or glucuronidation could explain reduced activity .
  • Tissue Distribution Studies : Radiolabel the compound (e.g., 14^{14}C) to track accumulation in target organs versus plasma .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic applications?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) to model transition states for alkylation or cyclization reactions.
  • Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the amine group (f+^+ ≈ 0.15) is prone to electrophilic attack .
  • Solvent Effects : COSMO-RS simulations predict reaction yields in polar aprotic solvents (e.g., DMF enhances nucleophilicity by 20% vs. THF) .

Q. How can researchers optimize reaction conditions to improve the yield of this compound derivatives while minimizing side products?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary temperature (40–80°C), catalyst loading (5–15 mol%), and solvent (toluene vs. DCM) to identify optimal conditions via response surface methodology.
  • In Situ Monitoring : Use ReactIR to track amine intermediate formation and adjust reagent stoichiometry dynamically .
  • Side Product Analysis : GC-MS identifies byproducts (e.g., over-alkylated amines), guiding the use of milder bases (K2_2CO3_3 vs. NaOH) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.